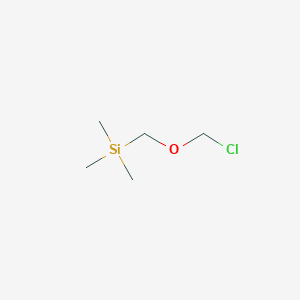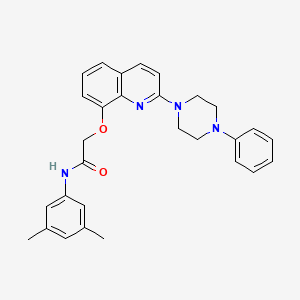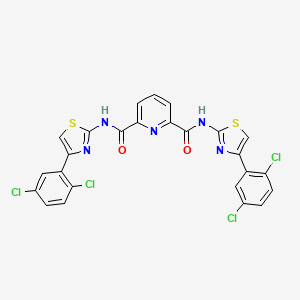
N-(2-fluorobenzyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorobenzyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide, also known as FIIN-1, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively target and inhibit the activity of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (RTKs).
Aplicaciones Científicas De Investigación
Molecular Structure and Interaction Studies
One aspect of research on compounds similar to N-(2-fluorobenzyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide involves the study of their molecular structure and interaction potential. For instance, the conformation and crystal packing of related compounds have been enhanced by a network of strong intermolecular hydrogen bonds, suggesting potential applications in the development of materials or drugs where molecular packing can influence efficacy or stability (Soares-Sobrinho et al., 2018).
Potential in Photovoltaic Efficiency and Ligand-Protein Interactions
Research has also explored the vibrational spectra, electronic properties, and photochemical modeling of similar compounds, analyzing their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency (LHE) and free energy of electron injection. Additionally, the non-linear optical (NLO) activity and molecular docking studies with cyclooxygenase 1 (COX1) highlight their potential applications in renewable energy and biochemical research (Mary et al., 2020).
Radioligand Development for Clinical PET Studies
Another significant area of application is in the development of radioligands for clinical positron emission tomography (PET) studies. The synthesis and evaluation of compounds related to N-(2-fluorobenzyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide, like fluoroproxyfan, have been explored for imaging histamine H3 receptors, indicating potential applications in neurological and psychiatric disorder research (Iwata et al., 2000).
Antimicrobial and Anti-inflammatory Applications
The antimicrobial activity of compounds bearing the acetamide group, similar to the compound , against a panel of bacteria, mycobacteria, and fungi, has been reported, with some derivatives showing significant activity against Mycobacterium tuberculosis. This research avenue points towards the potential use of such compounds in treating infectious diseases (Krátký et al., 2017).
Antitumor Activity and Molecular Docking Studies
Finally, the synthesis and evaluation of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides for anti-inflammatory activity, as well as the study of benzothiazolinone acetamide analogs for their potential in photovoltaic efficiency and ligand-protein interactions, demonstrate the wide-ranging applications of such compounds in medicinal chemistry and material science. These studies underline the potential utility of N-(2-fluorobenzyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide in various scientific research fields, from drug development to renewable energy solutions (Sunder et al., 2013).
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-15(2)16-7-9-18(10-8-16)25-12-11-24(21(25)27)14-20(26)23-13-17-5-3-4-6-19(17)22/h3-10,15H,11-14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEZKPCEILGFIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Phenyl-6-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2890627.png)
![(3As,8aR)-2,2-dimethyl-4,5,6,7,8,8a-hexahydro-3aH-[1,3]dioxolo[4,5-d]azepine;hydrochloride](/img/structure/B2890629.png)
![3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B2890630.png)



![2-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2890638.png)
![3-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2890640.png)
![6-(3,4-Dimethoxyphenyl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2890641.png)
![1-{6-Bromoimidazo[1,2-a]pyrazin-2-yl}-3-ethyl-3-(2-methylprop-2-en-1-yl)urea](/img/structure/B2890642.png)


![2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2890647.png)
